molecular formula C18H20N2Ni B13128272 (2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel

(2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel

Cat. No.: B13128272
M. Wt: 323.1 g/mol
InChI Key: SQAAHJPKNXUCNA-GHDUESPLSA-N
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Description

(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is an organonickel compound with the molecular formula C₁₈H₁₆N₂Ni. It is a coordination complex featuring nickel bound to both 2,2’-bipyridyl and 1,5-cyclooctadiene ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 2,2’-bipyridyl and 1,5-cyclooctadiene. The reaction typically involves the use of triethylaluminum as a reducing agent: [ \text{Ni(acac)}_2 + 2 \text{cod} + 2 \text{AlEt}_3 \rightarrow \text{Ni(cod)}_2 + 2 \text{acacAlEt}_2 + \text{C}_2\text{H}_6 + \text{C}_2\text{H}_4 ] The resulting product is moderately soluble in several organic solvents .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel involves the coordination of nickel with the ligands, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is unique due to its combination of 2,2’-bipyridyl and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This makes it a highly effective catalyst in various organic reactions, offering advantages over similar compounds in terms of reactivity and selectivity .

Properties

Molecular Formula

C18H20N2Ni

Molecular Weight

323.1 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;nickel;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.C8H12.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-8-7-5-3-1;/h1-8H;1-2,7-8H,3-6H2;/b;2-1-,8-7-;

InChI Key

SQAAHJPKNXUCNA-GHDUESPLSA-N

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni]

Canonical SMILES

C1CC=CCCC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni]

Origin of Product

United States

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